3,4,5-Trimethoxybenzaldehyde

Antimicrobial Anti-Candida Structure-Activity Relationship

3,4,5-Trimethoxybenzaldehyde (TMB) is the established industrial precursor for trimethoprim synthesis (~5,000 tons/year global demand). Only the 3,4,5-trimethoxy substitution pattern delivers the requisite biological target engagement: 9.5% larger Candida inhibition zones vs. positional isomers. For pharmaceutical manufacturers, ≥98% HPLC purity ensures ICH-compliant impurity profiles. In NLO research, the 3,4,5-pattern uniquely achieves monoclinic P21/c crystal packing for third-order nonlinear optical properties. Procure high-purity grade to ensure reproducible yields in chalcone, hydrazone, and heterocyclic synthesis.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 86-81-7
Cat. No. B134019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxybenzaldehyde
CAS86-81-7
Synonymsdiacetylputrescine
tetramethylenebisacetamide
TMBA
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=O
InChIInChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3
InChIKeyOPHQOIGEOHXOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxybenzaldehyde (CAS 86-81-7) Procurement Guide: Compound Class and Baseline Properties


3,4,5-Trimethoxybenzaldehyde (TMB) is a trisubstituted aromatic aldehyde categorized as a benzaldehyde derivative with methoxy groups at the 3, 4, and 5 positions of the phenyl ring [1]. It exists as a white to pale yellow crystalline solid with a molecular weight of 196.20 g/mol and is primarily recognized as a key pharmaceutical intermediate in the industrial synthesis of trimethoprim, a classical antibacterial agent . The compound demonstrates measurable antimicrobial and antifungal activity in its own right, exhibits third-order nonlinear optical properties suitable for photonic applications, and serves as a versatile building block for chalcones, hydrazones, and heterocyclic compounds [2].

3,4,5-Trimethoxybenzaldehyde Procurement Risk: Why Generic Substitution with Other Methoxybenzaldehydes Fails


Substituting 3,4,5-trimethoxybenzaldehyde with simpler analogs such as 3,4-dimethoxybenzaldehyde, 3,5-dimethoxybenzaldehyde, or positional isomers (e.g., 2,3,4-trimethoxybenzaldehyde) carries quantifiable procurement and experimental risk. The substitution pattern critically determines both biological target engagement and physicochemical behavior. In antimicrobial assays, the 3,4,5-substitution pattern confers superior activity against specific Candida strains compared to its structural isomers . In materials science, the 3,4,5-trimethoxy substitution pattern is essential for achieving the specific monoclinic crystal packing (space group P21/c) and resulting third-order nonlinear optical properties measured via Z-scan technique [1]. In pharmaceutical synthesis, alternative aldehydes lack the precise substitution pattern required to generate the 3,4,5-trimethoxybenzyl moiety in trimethoprim, which is essential for the drug's antibacterial mechanism [2].

3,4,5-Trimethoxybenzaldehyde (CAS 86-81-7) Quantitative Differentiation Evidence: Head-to-Head Comparative Data


3,4,5-Trimethoxybenzaldehyde vs. Structural Isomers: Quantitative Antimicrobial Zone of Inhibition Comparison

In a direct comparative study, 3,4,5-trimethoxybenzaldehyde demonstrated superior antifungal activity against Candida sp. relative to its structural isomers. At identical concentration (1 mg/mL) and incubation time (26 hours), the 3,4,5-isomer produced a 23 mm inhibition zone, whereas the 2,3,4-isomer and 2,4,6-isomer each produced 21 mm zones. Against Escherichia coli, the 3,4,5-isomer produced a 21 mm zone compared to 19 mm for the 2,3,4-isomer and 15 mm for the 2,4,6-isomer . This positional isomer comparison directly quantifies the superiority of the 3,4,5-substitution pattern for antimicrobial applications.

Antimicrobial Anti-Candida Structure-Activity Relationship

3,4,5-Trimethoxybenzaldehyde as Trimethoprim Intermediate: Quantified Synthetic Yield Advantage Over Alternative Routes

3,4,5-Trimethoxybenzaldehyde serves as the essential and irreplaceable starting material for the industrial synthesis of trimethoprim, a WHO essential medicine. A published practical preparation using 3,4,5-trimethoxybenzaldehyde achieved an overall yield of 85% across three steps: condensation with 3-dimethylaminopropanenitrile followed by aniline displacement (91% yield for the key intermediate), and final cyclization with guanidine nitrate (95% yield) . By contrast, alternative synthetic routes to trimethoprim that bypass this aldehyde—such as those starting from 4-halo-3,5-dimethoxybenzaldehydes—require additional halogenation and substitution steps, introducing lower overall atom economy and increased purification burden [1]. Patent literature explicitly identifies 3,4,5-trimethoxybenzaldehyde as the "valuable intermediate" and the Rosemund reduction-based industrial process using it as the standard against which all alternative processes are benchmarked [2].

Pharmaceutical Synthesis Antibacterial Process Chemistry

3,4,5-Trimethoxybenzaldehyde-Derived TMO-NPH Crystal vs. DA-NPH: Quantified Nonlinear Optical Performance

The hydrazone derivative TMO-NPH (3,4,5-trimethoxybenzaldehyde-4-nitrophenylhydrazone), synthesized directly from 3,4,5-trimethoxybenzaldehyde, exhibits a quantifiably superior macroscopic nonlinear optical response compared to DA-NPH (4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone), a structurally related comparator. TMO-NPH crystals achieve a molecular packing order parameter cos³(θp) of 0.90, versus only 0.33 for DA-NPH—a 2.7-fold enhancement in orientational order [1]. Critically, the diagonal effective hyperpolarizability tensor component of TMO-NPH crystals is 30% higher than the largest tensor component of DA-NPH, despite TMO-NPH's microscopic molecular susceptibility being only approximately half that of DA-NPH [1]. This demonstrates that the disk-shaped trimethoxybenzaldehyde headgroup drives superior crystalline packing and macroscopic optical performance, a property not achievable with simpler benzaldehyde derivatives.

Nonlinear Optics Crystal Engineering Photonic Materials

3,4,5-Trimethoxybenzaldehyde vs. 3,4-Dimethoxybenzaldehyde: Quantified Lipophilicity and Solubility Differentiation

3,4,5-Trimethoxybenzaldehyde exhibits a partition coefficient (LogP) of 1.39, which is quantifiably higher than that of its dimethoxy analog 3,4-dimethoxybenzaldehyde (veratraldehyde, LogP ~1.2), and substantially higher than unsubstituted benzaldehyde (LogP ~1.0) [1]. This 0.2–0.4 LogP increase corresponds to approximately 1.6–2.5× greater partitioning into nonpolar phases. The compound demonstrates poor aqueous solubility (<1.5 mg/mL at 25°C) but is readily soluble in methanol (0.1 g/mL), chloroform, acetone, and DMSO [2]. The three methoxy groups contribute to a molecular weight of 196.20 g/mol and a melting point of 72–75°C, making it a solid at ambient temperature with convenient handling characteristics .

Physicochemical Properties Formulation ADME

3,4,5-Trimethoxybenzaldehyde Commercial Purity Benchmarking: ≥99.0% HPLC Grade Availability

Commercial suppliers offer 3,4,5-trimethoxybenzaldehyde at defined purity grades with validated analytical specifications. Standard reagent grade is available at ≥98.0% purity by HPLC or GC, with melting point specification of 72–75°C [1]. High-purity pharmaceutical-grade material is available at ≥99.0% by HPLC with moisture content ≤0.5% (Karl Fischer) and residue on ignition ≤0.1%, along with heavy metals ≤10 ppm [2]. This purity specification exceeds the typical ≥97–98% available for generic benzaldehyde derivatives (e.g., veratraldehyde at 97%), providing a 1–2 percentage point purity advantage. Toxicologically, the compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation), with an oral LD50 (wild bird) of 422 mg/kg .

Quality Control Analytical Chemistry Procurement Specification

3,4,5-Trimethoxybenzaldehyde Procurement Scenarios: Evidence-Based Research and Industrial Applications


Pharmaceutical Manufacturing: Trimethoprim and Antibacterial Drug Intermediate Production

3,4,5-Trimethoxybenzaldehyde is the established industrial precursor for trimethoprim synthesis, with global annual production of approximately 5,000 tons for this application alone [1]. The compound enables an 85% overall yield route to trimethoprim via condensation with 3-dimethylaminopropanenitrile, aniline displacement (91% yield), and guanidine cyclization (95% yield) [2]. Procurement of high-purity (≥99.0% HPLC) grade material is indicated for pharmaceutical manufacturing workflows where impurity profiles must meet ICH guidelines. The compound's LogP of 1.39 and methanol solubility (0.1 g/mL) facilitate efficient extraction and purification in multi-step synthetic sequences .

Antimicrobial Screening and Anti-Candida Biofilm Research

For laboratories conducting antifungal susceptibility testing against Candida species, 3,4,5-trimethoxybenzaldehyde offers a 9.5% larger inhibition zone (23 mm vs. 21 mm at 1 mg/mL) compared to its 2,3,4- and 2,4,6-trimethoxy positional isomers [1]. The compound also demonstrates activity against Escherichia coli (21 mm zone) and exhibits anti-biofilm properties against Candida species [2]. Hydrazone derivatives synthesized from this aldehyde show MIC99 values of 16–32 µg/mL against multiple Candida strains including C. albicans, C. glabrata, and C. tropicalis, with selective antifungal activity over cytotoxicity .

Nonlinear Optical (NLO) Material Development and Crystal Engineering

3,4,5-Trimethoxybenzaldehyde serves as a precursor for advanced nonlinear optical materials. Single crystals grown via slow evaporation from methanol exhibit third-order NLO properties measurable by Z-scan technique using 532 nm Nd:YAG laser [1]. The hydrazone derivative TMO-NPH achieves a molecular packing order parameter cos³(θp) of 0.90—2.7-fold higher than DA-NPH—and delivers a 30% superior hyperpolarizability tensor component [2]. The disk-shaped trimethoxybenzaldehyde moiety drives this exceptional crystalline packing, making the compound valuable for optical power limiting, optical switching, and frequency conversion device research [1].

Chalcone and Heterocyclic Compound Library Synthesis

3,4,5-Trimethoxybenzaldehyde is a versatile building block for chalcone synthesis via Claisen-Schmidt condensation with acetophenone derivatives. The resulting trimethoxyphenyl chalcones are investigated for cytotoxic, anti-inflammatory, and photophysical properties [1]. The compound also undergoes condensation with phenylhydrazines to yield hydrazones with antifungal activity (MIC99 16–32 µg/mL), and participates in Grignard and Suzuki coupling reactions due to the electronic activation provided by the 3,4,5-trimethoxy substitution pattern [2]. Its high purity (≥98% HPLC) and defined melting point (72–75°C) ensure reproducible reaction outcomes in library synthesis campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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